(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
This comprehensive technical guide provides a deep dive into the chemical properties, synthesis, and applications of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in the field of drug development, this document offers not just procedural steps but also the underlying scientific principles and practical insights to effectively utilize this versatile chemical compound.
Core Chemical Properties and Structural Analysis
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is a substituted aromatic boronic acid that serves as a valuable building block in organic synthesis. Its chemical behavior is dictated by the interplay of its three key functional groups: the boronic acid, the cyano group, and the methoxymethyl (MOM) ether.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1256345-61-5 |
| Molecular Formula | C9H10BNO4 |
| Molecular Weight | 206.99 g/mol |
| Appearance | White to off-white solid |
| SMILES Code | COCOC1=C(C=C(C=C1)C#N)B(O)O[1] |
The boronic acid group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4] The electron-withdrawing nature of the cyano group influences the electronic properties of the phenyl ring, affecting its reactivity. The MOM group serves as a protecting group for the phenolic hydroxyl, which is stable under the basic conditions of Suzuki coupling but can be readily removed under acidic conditions.
Spectroscopic Characterization:
While specific spectra for this exact molecule are not widely published, the expected spectroscopic features can be inferred from related structures:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons of the MOM group, and the methylene protons of the MOM group. The chemical shifts of the aromatic protons would be influenced by the positions of the cyano and boronic acid groups.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, including the carbon bearing the cyano group (typically in the 110-120 ppm region), the carbons of the phenyl ring, and the carbons of the MOM ether.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C≡N stretch of the cyano group (around 2220-2260 cm⁻¹). Other significant peaks would include those for the O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹), C-O stretching of the ether, and various C-H and C=C stretching and bending vibrations of the aromatic ring.[5][6]
-
Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information.[7]
Synthesis and Purification
The synthesis of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid typically involves a multi-step process starting from a suitably substituted benzene derivative. A general synthetic approach is outlined below.
Figure 1: A generalized synthetic workflow for the preparation of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid.
Causality in Experimental Choices:
-
Protection: The hydroxyl group of a precursor phenol is protected as a MOM ether to prevent it from interfering with the subsequent lithiation and borylation steps.
-
Lithiation: Organolithium reagents like n-butyllithium are used to perform a halogen-metal exchange, creating a highly nucleophilic aryllithium intermediate. This step is typically carried out at low temperatures (-78 °C) to prevent side reactions.
-
Borylation: The aryllithium species reacts with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester.
-
Hydrolysis: Acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Purification is commonly achieved through recrystallization or column chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceutical compounds.[2][3][4]
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a robust and reliable method for a typical Suzuki-Miyaura coupling.
Materials:
-
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide, (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting starting material indicates reaction completion.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9][10] Avoid contact with skin and eyes.[8][9][10][11]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[8][9] Keep the container tightly closed.
Post-Coupling Transformations
Following a successful Suzuki coupling, the functional groups on the (5-Cyano-2-(methoxymethoxy)phenyl) moiety can be further manipulated.
-
Deprotection of the MOM Group: The MOM ether can be cleaved under mild acidic conditions (e.g., HCl in methanol or trifluoroacetic acid in dichloromethane) to reveal the free phenol.
-
Transformation of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.
References
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Safety Data Sheet. Junsei Chemical Co., Ltd. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
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[2-Cyano-5-(trideuteriomethoxy)phenyl]boronic acid | C8H8BNO3. PubChem. [Link]
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Phenylboronic acid. Wikipedia. [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link]
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]
- US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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Supporting Information. The Royal Society of Chemistry. [Link]
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Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]
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The IR spectrum of 7. ResearchGate. [Link]
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Phenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
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